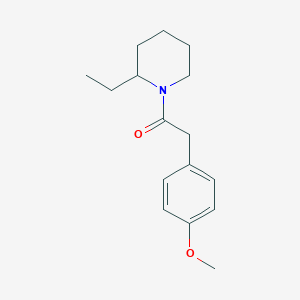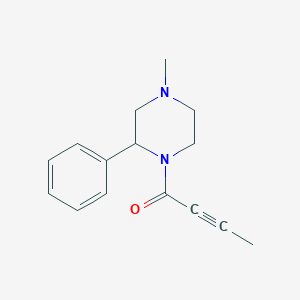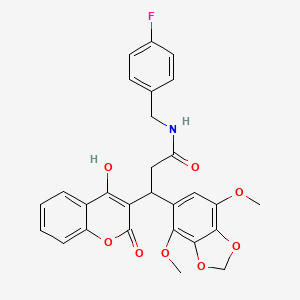![molecular formula C25H27N3O2 B11035589 6',6'-dimethyl-5',6'-dihydro-1''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035589.png)
6',6'-dimethyl-5',6'-dihydro-1''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’-dimethyl-5’,6’-dihydro-1’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-dimethyl-5’,6’-dihydro-1’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione involves multiple steps, typically starting with the preparation of the core quinoline and quinazoline structures. These are then fused with cyclohexane and pyrrolo groups under specific reaction conditions, such as controlled temperature and the use of catalysts. The exact synthetic route can vary, but it generally involves the following steps:
- Formation of the quinoline and quinazoline cores.
- Cyclization reactions to form the spiro compounds.
- Functionalization to introduce the dimethyl and dihydro groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6’,6’-dimethyl-5’,6’-dihydro-1’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reactive sites.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6’,6’-dimethyl-5’,6’-dihydro-1’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’,6’-dimethyl-5’,6’-dihydro-1’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
6’,6’-dimethyl-5’,6’-dihydro-1’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is unique due to its complex structure, which includes multiple fused rings and functional groups
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
InChI |
InChI=1S/C25H27N3O2/c1-23(2)15-24(13-6-3-7-14-24)28-20-17(23)10-8-11-18(20)25(22(28)30)26-19-12-5-4-9-16(19)21(29)27-25/h4-5,8-12,26H,3,6-7,13-15H2,1-2H3,(H,27,29) |
InChI Key |
OMXOSYZZGWWQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)NC6=CC=CC=C6C(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(cyclohex-1-en-1-yl)ethyl]-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11035509.png)
![1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11035514.png)
![4-amino-7-(4-chlorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035541.png)
![1-[4-(2-Furylcarbonyl)piperazino]-2-propyn-1-one](/img/structure/B11035543.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11035549.png)
![methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11035555.png)
![4-amino-2-(4-methylphenyl)-7-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035561.png)

![N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide](/img/structure/B11035570.png)
![2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B11035573.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide](/img/structure/B11035595.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide](/img/structure/B11035607.png)
